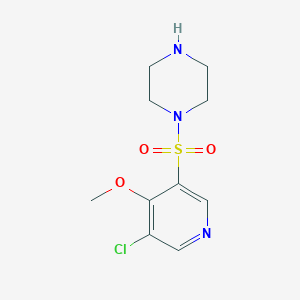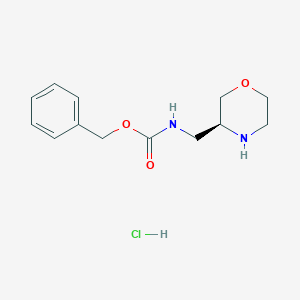
(S)-3-N-Cbz-aminomethylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-N-Cbz-aminomethylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring substituted with a benzyl carbamate (Cbz) group and an aminomethyl group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-N-Cbz-aminomethylmorpholine hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halogenating agent, such as thionyl chloride, to form the corresponding morpholine derivative.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a nucleophilic substitution reaction using formaldehyde and a primary amine.
Protection with Benzyl Carbamate (Cbz): The amino group is protected by reacting it with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as triethylamine, to form the benzyl carbamate derivative.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-3-N-Cbz-aminomethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbamate group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Formaldehyde, primary amines, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and reduced carbamate derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(S)-3-N-Cbz-aminomethylmorpholine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Pyrrolidine derivatives: Compounds with a similar ring structure but different substituents.
Uniqueness
(S)-3-N-Cbz-aminomethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its combination of a morpholine ring with a benzyl carbamate group makes it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Properties
Molecular Formula |
C13H19ClN2O3 |
|---|---|
Molecular Weight |
286.75 g/mol |
IUPAC Name |
benzyl N-[[(3S)-morpholin-3-yl]methyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-13(15-8-12-10-17-7-6-14-12)18-9-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H/t12-;/m0./s1 |
InChI Key |
AHVMCFXCPOWMEN-YDALLXLXSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)CNC(=O)OCC2=CC=CC=C2.Cl |
Canonical SMILES |
C1COCC(N1)CNC(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


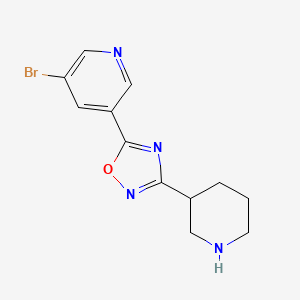


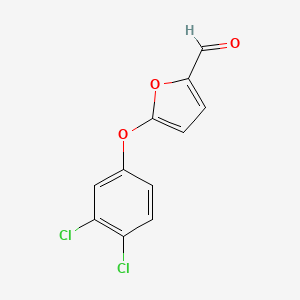
![2-(Trifluoromethyl)benzo[d]thiazol-5-ol](/img/structure/B11805053.png)


![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)
![3-((Tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B11805092.png)

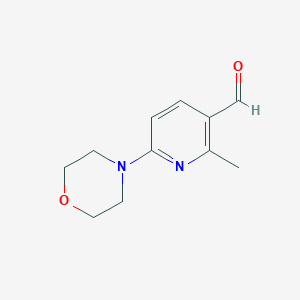
![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)
